molecular formula C11H11NO B1629741 2-(Quinolin-5-YL)ethanol CAS No. 475215-27-1

2-(Quinolin-5-YL)ethanol

Cat. No. B1629741
M. Wt: 173.21 g/mol
InChI Key: CJFSLXUSMNTOJH-UHFFFAOYSA-N
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Description

“2-(Quinolin-5-YL)ethanol” is an organic molecule with a quinoline ring attached to a hydroxyl group through an ethyl linkage . It is a clear, colorless, mobile liquid with a characteristic odor and a burning taste .


Molecular Structure Analysis

The molecular formula of “2-(Quinolin-5-YL)ethanol” is C11H11NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .


Physical And Chemical Properties Analysis

“2-(Quinolin-5-YL)ethanol” is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . The average mass is 173.211 Da, and the monoisotopic mass is 173.084061 Da .

Scientific Research Applications

Selective Fluorescent Sensors

Researchers have developed fluorescent sensors based on quinoline platforms for distinguishing specific metal ions. For example, a sensor utilizing a quinoline derivative displayed high selectivity and sensitive fluorescence enhancement to Cd(2+) in ethanol, capable of distinguishing Cd(2+) from Zn(2+) through different sensing mechanisms (Zhou et al., 2012). Another study synthesized a quinolin-8-ol derivative for ratiometric fluorescent detection of Hg(2+) ions in aqueous ethanol, showcasing high selectivity (Han et al., 2009).

Clean Synthesis in Water

An environmentally friendly method was established for the clean preparation of various quinolin-2-yl substituted ureas in water under mild conditions. This method highlights the practicality of using water as a solvent for the synthesis of quinoline derivatives, promoting sustainability in chemical processes (Xie et al., 2019).

Biofuel Research

Quinoline derivatives have been implicated in biofuel research, particularly in the study of isobutanol response in Escherichia coli. This research identified key regulatory networks and responses to isobutanol, which is a potential biofuel, highlighting the role of quinoline derivatives in understanding biofuel tolerance mechanisms (Brynildsen & Liao, 2009).

Synthesis of Quinoline Derivatives

Research has demonstrated efficient methods for synthesizing quinoline derivatives, such as 2-(3-arylbenzo[f]quinolin-2-yl)ethanol, via unusual reactions. These synthetic methodologies offer new pathways for creating complex organic molecules, useful in various applications from pharmaceuticals to materials science (Wang et al., 2011).

Living Cell Imaging

Quinoline derivatives have been applied in developing chemosensors for biological applications, such as monitoring Zn2+ concentrations in living cells. These sensors enable the detection and quantification of essential metal ions within biological systems, contributing to our understanding of cellular processes and metal ion homeostasis (Park et al., 2015).

Safety And Hazards

Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Quinoline and its derivatives have lately attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the future directions of “2-(Quinolin-5-YL)ethanol” could be in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

properties

IUPAC Name

2-quinolin-5-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFSLXUSMNTOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626308
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-5-YL)ethanol

CAS RN

475215-27-1
Record name 2-(Quinolin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Allyl-quinoline (3.12 g, 18.4 mmol) was dissolved in 40 mL methanol and 40 mL methylene chloride and cooled to −78° C. Ozone was bubbled in until a green solution was seen. Sodium borohydride (1.4 g, 36.8 mmol) was added. The reaction was warmed to room temperature and stirred for 2 hours. The reaction was quenched with water. A saturated solution of KHPO4 was added and the mixture extracted with methylene chloride. The organic extracts were dried with Na2SO4, filtered, and concentrated in vacuo. The crude product was chromatographed with ethyl acetate to yield 1.6 g (50%) of 2-quinolin-5-yl-ethanol as a yellow solid. MS (APCI) m/z 174.1 (M+1).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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